![molecular formula C18H16FNO4S B2605852 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide CAS No. 2034285-45-3](/img/structure/B2605852.png)
3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide
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Description
3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FFBMS and has a molecular formula of C20H18FNO4S.
Scientific Research Applications
Modulation of CCR9 Receptor Activity
This compound has been identified as a modulator of the CCR9 receptor, which plays a significant role in various diseases. Modulating the activity of the CCR9 receptor can lead to potential treatments for conditions associated with its activity, such as inflammatory bowel disease and certain types of cancer .
Synthesis of Antidepressant Molecules
The compound is involved in the synthesis of antidepressant molecules. It can be used in metal-catalyzed reactions to create key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). This synthesis process is crucial for developing new medications with fewer side effects and improved efficacy .
Controlled Substance Regulation
While not a direct application of the compound in research, it’s important to note that compounds like 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide may fall under controlled substance regulations. Researchers must be aware of legal considerations and obtain appropriate licenses when conducting studies involving such compounds .
Development of Dual- or Multi-target Antidepressants
The compound’s role in the synthesis of antidepressants also extends to the development of dual- or multi-target drugs. These are designed to act on multiple pathways in the brain, which could lead to more effective treatments for depression and other mood disorders .
Research on Monoamine Neurotransmitter Release
The compound may be used in research studying the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin. These neurotransmitters are crucial for mood regulation, and their improper release is associated with depression .
Exploration of Functional Group Compatibility
In the context of synthetic chemistry, this compound can be used to explore functional group compatibility during reactions. This is essential for understanding how different chemical groups interact and affect the properties of the final product .
Investigation of Transition Metal Catalysis
The compound can be utilized in studies investigating the role of transition metals like iron, nickel, and ruthenium as catalysts. These metals are often used in the synthesis of complex organic molecules, including pharmaceuticals .
Advancements in Medicinal Chemistry
Lastly, the compound contributes to the broader field of medicinal chemistry. Its applications in drug synthesis and the development of new therapeutic agents underscore its importance in advancing medical research and treatment options .
properties
IUPAC Name |
3-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-23-18-7-6-16(10-17(18)19)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSIBFPVXVXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide |
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